1-Methyl-2-[(3,4,5-trimethoxyphenyl)methyl]pyridin-1-ium iodide
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Overview
Description
1-Methyl-2-[(3,4,5-trimethoxyphenyl)methyl]pyridin-1-ium iodide is a chemical compound that features a pyridinium core substituted with a methyl group and a 3,4,5-trimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(3,4,5-trimethoxyphenyl)methyl]pyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with 3,4,5-trimethoxybenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-[(3,4,5-trimethoxyphenyl)methyl]pyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring or the methoxy groups on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
1-Methyl-2-[(3,4,5-trimethoxyphenyl)methyl]pyridin-1-ium iodide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Methyl-2-[(3,4,5-trimethoxyphenyl)methyl]pyridin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
3,4,5-Trimethoxyphenyl-β-aminopropane: Shares the trimethoxyphenyl group and exhibits similar biological activities.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Another pyridinium compound with distinct pharmacological properties.
3,4,5-Trimethoxyacetophenone: Contains the trimethoxyphenyl group and is used in various chemical syntheses.
Uniqueness: 1-Methyl-2-[(3,4,5-trimethoxyphenyl)methyl]pyridin-1-ium iodide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The combination of the pyridinium core with the trimethoxyphenyl group enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
62028-49-3 |
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Molecular Formula |
C16H20INO3 |
Molecular Weight |
401.24 g/mol |
IUPAC Name |
1-methyl-2-[(3,4,5-trimethoxyphenyl)methyl]pyridin-1-ium;iodide |
InChI |
InChI=1S/C16H20NO3.HI/c1-17-8-6-5-7-13(17)9-12-10-14(18-2)16(20-4)15(11-12)19-3;/h5-8,10-11H,9H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
MAZAJFSHQHTLQT-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1CC2=CC(=C(C(=C2)OC)OC)OC.[I-] |
Origin of Product |
United States |
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